2-(4-Iodophenoxy)malonaldehyde
Overview
Description
2-(4-Iodophenoxy)malonaldehyde is an organic compound with the molecular formula C9H7IO3 It is characterized by the presence of an iodophenoxy group attached to a malonaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Iodophenoxy)malonaldehyde typically involves the reaction of 4-iodophenol with malonaldehyde under specific conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the phenol, followed by the addition of malonaldehyde. The reaction is usually carried out in an organic solvent like ethanol or methanol at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Iodophenoxy)malonaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom in the iodophenoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Iodophenoxy)malonaldehyde finds applications in several fields of scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the design of molecules with specific biological activities.
Material Science: It is used in the development of novel materials with unique properties, such as polymers and coatings.
Biological Research: The compound is studied for its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-(4-Iodophenoxy)malonaldehyde involves its interaction with various molecular targets. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The iodophenoxy group may also participate in interactions with specific receptors or enzymes, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenoxy)malonaldehyde
- 2-(4-Chlorophenoxy)malonaldehyde
- 2-(4-Fluorophenoxy)malonaldehyde
Comparison
Compared to its analogs, 2-(4-Iodophenoxy)malonaldehyde is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions. The larger atomic radius and higher polarizability of iodine compared to bromine, chlorine, and fluorine can lead to different chemical and biological properties, making it a valuable compound for specific applications.
Properties
IUPAC Name |
2-(4-iodophenoxy)propanedial | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IO3/c10-7-1-3-8(4-2-7)13-9(5-11)6-12/h1-6,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYOQONYSKPXZHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(C=O)C=O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1040682-22-1 | |
Record name | 2-(4-iodophenoxy)malondialdehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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